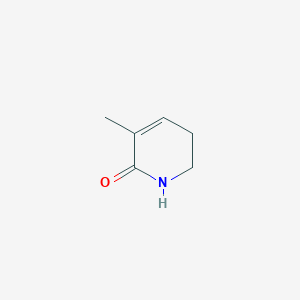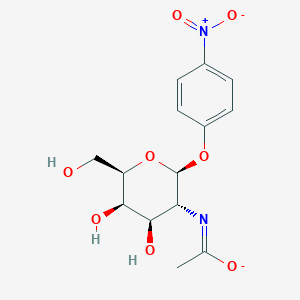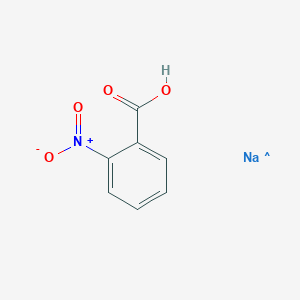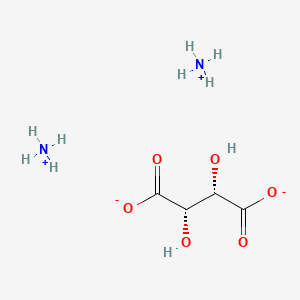![molecular formula C8H11N5 B12826399 2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12826399.png)
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine is a heterocyclic compound that features a benzimidazole core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both hydrazine and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine typically involves the reaction of 2-hydrazinyl-1H-benzo[d]imidazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Alkylated or acylated benzimidazole derivatives.
Applications De Recherche Scientifique
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials with optoelectronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine involves its interaction with biological macromolecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and interference with cellular processes. The benzimidazole core can intercalate into DNA, disrupting its structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydrazinyl-1H-benzo[d]imidazole
- N-Methyl-1H-benzo[d]imidazole
- 2-Amino-N-methyl-1H-benzo[d]imidazole
Uniqueness
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine is unique due to the presence of both hydrazine and methyl groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced ability to form covalent bonds with biological targets and greater potential in medicinal applications.
Propriétés
Formule moléculaire |
C8H11N5 |
|---|---|
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
2-hydrazinyl-N-methylbenzimidazol-1-amine |
InChI |
InChI=1S/C8H11N5/c1-10-13-7-5-3-2-4-6(7)11-8(13)12-9/h2-5,10H,9H2,1H3,(H,11,12) |
Clé InChI |
YITCYXZLDWOCBG-UHFFFAOYSA-N |
SMILES canonique |
CNN1C2=CC=CC=C2N=C1NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


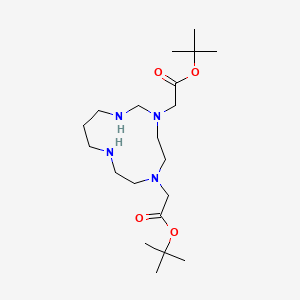


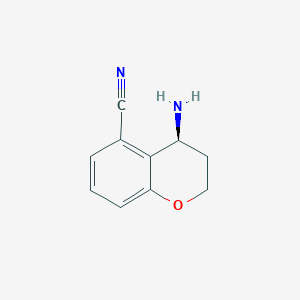

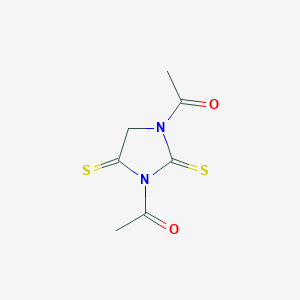
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
